molecular formula C8H2F6N2O6 B6312988 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene CAS No. 1357625-97-8

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene

Cat. No. B6312988
CAS RN: 1357625-97-8
M. Wt: 336.10 g/mol
InChI Key: VQXDXAJDGPNLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene (1,2-BTFDB) is an organic compound with the chemical formula C6H2F6N4O4. It is a colorless crystalline solid that is insoluble in water and has a melting point of 146-148 °C. It is a nitroaromatic compound with a high degree of solubility in organic solvents. 1,2-BTFDB is used in a variety of scientific research applications, including drug development, catalysis, and materials science.

Scientific Research Applications

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and dyes. Additionally, 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene can be used in materials science as a precursor to polymers and other materials.

Mechanism of Action

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has a nitroaromatic structure, which makes it an electron-withdrawing group. This gives it the ability to interact with other molecules, such as those found in pharmaceuticals, catalysts, and materials. It can also act as a Lewis acid, meaning it can donate an electron pair to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has been found to have antimicrobial and antifungal properties. It has also been found to have anti-inflammatory and antioxidant effects. Additionally, it has been found to have potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene in laboratory experiments is its high degree of solubility in organic solvents. This makes it easy to work with and allows for a wide range of reactions to be performed. The main limitation is its low melting point of 146-148 °C, which makes it difficult to handle in some experiments.

Future Directions

Include further exploration of its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it could be used in the development of new drugs and materials. It could also be investigated for its potential applications in catalyzing organic reactions. Finally, further research could be conducted to explore its potential use in cancer treatment.

Synthesis Methods

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is synthesized by a two-step reaction of 2-trifluoromethoxy-3,5-dinitrobenzoic acid and sodium hydroxide. First, the acid is dissolved in water and sodium hydroxide is added. The reaction is then heated to reflux for several hours. Upon completion, the reaction mixture is cooled and the 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is extracted and purified by recrystallization.

properties

IUPAC Name

1,5-dinitro-2,3-bis(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXDXAJDGPNLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene

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